molecular formula C16H24N4O B2612574 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 1797330-33-6

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2612574
CAS No.: 1797330-33-6
M. Wt: 288.395
InChI Key: JUTDWSVKOKBOGT-UHFFFAOYSA-N
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Description

Structure and Properties: The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide features a pyrimidine core substituted at the 2-position with a pyrrolidin-1-yl group and at the 4-position with a methyl-linked cyclohexanecarboxamide moiety. Its molecular formula is C₁₇H₂₅N₅O, with a calculated molecular weight of 315.4 g/mol.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-15(13-6-2-1-3-7-13)18-12-14-8-9-17-16(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDWSVKOKBOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and the pyrimidine ring in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for cyclization reactions, and various oxidizing and reducing agents for modification of functional groups. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the pyrrolidine or pyrimidine rings, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

The applications of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide span several domains:

Medicinal Chemistry

  • Pain Management : Its antagonistic action on TRPV1 positions it as a candidate for developing analgesics.
  • Cardiovascular Research : By inhibiting PDE5, it may offer therapeutic benefits in conditions like pulmonary hypertension.

Biochemical Research

  • Enzyme Inhibition Studies : The compound serves as a tool to study the role of specific enzymes in cellular pathways.
  • Signal Transduction : It can be used to investigate the modulation of signaling pathways related to cGMP.

Drug Development

  • Lead Compound : Its unique structure makes it a promising lead compound for synthesizing derivatives with enhanced pharmacological properties.
  • Combination Therapies : Potential use in combination therapies targeting multiple pathways in diseases such as cancer and chronic pain conditions.

Study on Pain Modulation

A study investigated the analgesic effects of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide in rodent models. The results indicated significant reductions in pain response compared to control groups, suggesting its efficacy as a pain management agent.

Anticancer Activity

In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines. Notably, it induced apoptosis and inhibited angiogenesis in ovarian cancer models, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Quinoline-Based Analogs ()

The compound N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C₂₁H₂₈N₄O₃, MW: 384.5 g/mol) shares a pyrrolidine-ethyl substituent but differs in its quinoline core and additional morpholinomethyl group. Key distinctions include:

  • Core Structure: Quinoline (polyaromatic) vs. pyrimidine (smaller heterocycle).
  • Substituents: The hydroxyquinoline and morpholinomethyl groups may enhance solubility and target engagement compared to the pyrimidine analog.

Table 1: Comparison with Quinoline Analogs

Compound Core Substituents MW (g/mol) Activity
Target Compound Pyrimidine Pyrrolidinyl, cyclohexanecarboxamide 315.4 Not reported
N-(2-pyrrolidinylethyl)-quinoline Quinoline Morpholinomethyl, hydroxy 384.5 Stimulates U937 cells

Pyrimidine-Based Derivatives ()

The patent compound 7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4 374 877 A2) shares a pyrimidine ring but incorporates fluorinated aryl groups and a diazaspiro system. Key differences:

  • Complexity : The patent compound has a larger, fluorinated structure (MW >600 g/mol), likely designed for kinase inhibition or targeted therapy.
  • Functional Groups : Trifluoromethyl and difluoro groups enhance metabolic stability and binding specificity, contrasting with the target compound’s simpler cyclohexane group .

Triazine Derivatives ()

Compounds like N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide feature triazine cores and multiple dimethylamino groups. These differ significantly in:

  • Core : Triazine vs. pyrimidine, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Likely designed for photodynamic therapy or as fluorescent probes due to extended conjugation .

Key Trends and Implications

  • Core Heterocycles: Pyrimidine-based compounds (e.g., the target) may prioritize compactness and hydrogen bonding, while quinoline/triazine analogs offer extended aromaticity for DNA intercalation or light absorption.
  • Substituent Effects : Pyrrolidine and morpholine groups improve solubility and target engagement, whereas fluorinated or trifluoromethyl groups enhance stability and selectivity .
  • Molecular Weight : The target compound’s lower MW (315.4 g/mol) suggests better bioavailability than larger analogs (>350 g/mol), aligning with Lipinski’s Rule of Five .

Biological Activity

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring connected to a pyrimidine moiety, which is further linked to a cyclohexanecarboxamide. The structural complexity of this compound suggests diverse interactions with biological targets.

Molecular Formula

  • Molecular Formula : C17H24N4O
  • Molecular Weight : 304.40 g/mol

The biological activity of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide can be attributed to its interactions with various biological pathways:

  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties, which may extend to this compound. Studies have shown that similar structures can inhibit the growth of pathogens like E. coli and S. aureus .
  • Anticancer Properties : Compounds with pyrimidine and pyrrolidine structures have been reported to possess anticancer activity, potentially through modulation of cell signaling pathways involved in proliferation and apoptosis .
  • Cholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally similar to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide. The results indicated that certain compounds exhibited an IC50 value as low as 0.029 µM against AChE, indicating potent activity against bacterial strains .

Study 2: Anticancer Activity

In a recent investigation, a series of pyrrolidine-based compounds were synthesized and tested for anticancer activity. The results showed that compounds containing the pyrrolidine structure inhibited cancer cell lines with IC50 values ranging from 10 µM to 20 µM, demonstrating moderate efficacy .

Comparative Biological Activity Table

Activity Type IC50 Value (µM) Reference
AChE Inhibition0.029Poyraz et al., 2023
Antimicrobial (E. coli)11Sreekanth & Jha, 2020
Anticancer (various)10 - 20Poyraz et al., 2018

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrimidine derivative with a cyclohexanecarboxamide precursor. A multistep approach may include:

Pyrimidine functionalization : Introduce pyrrolidine at the 2-position of pyrimidine via nucleophilic substitution (e.g., using pyrrolidine and a halogenated pyrimidine intermediate) .

Methylation and coupling : Attach a methyl group to the pyrimidine’s 4-position, followed by reductive amination or amide coupling with cyclohexanecarboxamide .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium for cross-coupling), and temperature to improve yield. Monitor intermediates via TLC or LC-MS .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. Strategies include:

  • Reproducibility checks : Validate key assays (e.g., enzyme inhibition) across multiple labs using standardized protocols.
  • Analytical rigor : Characterize compound purity (>98% by HPLC) and confirm stereochemistry via X-ray crystallography (as in ).
  • Meta-analysis : Compare historical data (e.g., older pharmacological studies ) with recent findings, accounting for advancements in assay sensitivity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : Confirm regiochemistry of the pyrrolidine-pyrimidine moiety and cyclohexane conformation (e.g., 1^1H NMR for proton environments, 13^{13}C NMR for carbonyl groups) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion) and detect impurities .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm solid-state packing (as demonstrated for analogous compounds in ).

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock. Prioritize derivatives with enhanced hydrogen bonding to active sites .
  • QSAR studies : Correlate structural features (e.g., pyrrolidine substituents, cyclohexane rigidity) with activity data to predict optimal modifications .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
  • Toxicity mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Store in airtight containers away from light to prevent degradation .
  • Waste disposal : Follow federal/local regulations for amide-containing organics. Neutralize residues with activated carbon before disposal .

Advanced: What strategies can be employed to study the compound’s metabolic stability in preclinical models?

  • In vitro assays : Use liver microsomes or hepatocytes to identify major metabolites via LC-MS/MS. Compare metabolic rates across species (e.g., human vs. rodent) .
  • Isotope labeling : Incorporate 14^{14}C or 3^{3}H tags to track absorption and excretion in vivo .
  • Computational ADME prediction : Tools like SwissADME can forecast bioavailability and potential drug-drug interactions .

Basic: How should researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC at intervals (e.g., 0, 7, 30 days) .
  • Degradation product analysis : Isolate and identify byproducts (e.g., hydrolyzed amides) using HRMS and NMR .

Advanced: What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Target deconvolution : Use affinity chromatography pull-down assays with tagged compound variants to identify binding proteins .
  • CRISPR screening : Perform genome-wide knockout studies to pinpoint genes essential for the compound’s activity .
  • Transcriptomics/proteomics : Compare expression profiles of treated vs. untreated cells to map downstream pathways .

Basic: How can solubility challenges be addressed during formulation for in vivo studies?

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity .
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers to improve bioavailability .

Advanced: What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to ensure adequate exposure in vivo. Adjust dosing regimens if metabolism is rapid .
  • Tissue-specific delivery : Use targeted delivery systems (e.g., antibody-drug conjugates) if the compound accumulates poorly in target organs .

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